molecular formula C14H22Cl2N2 B1435770 2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride CAS No. 1417349-37-1

2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride

Cat. No. B1435770
CAS RN: 1417349-37-1
M. Wt: 289.2 g/mol
InChI Key: AQLSKFIWSQVRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride, also known as BDPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDPA is a synthetic compound that belongs to the class of phenethylamines, which are known for their psychoactive effects. However, BDPA is not used for recreational purposes, but rather for its biochemical and physiological effects that have been found to be useful in scientific studies.

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research, particularly in the study of apoptosis in cancer cells. For instance, derivatives of this compound have been used to induce apoptosis in BT-474 breast cancer cells, as evidenced by acridine orange/ethidium bromide staining assays . The ability to induce programmed cell death in cancer cells is a valuable property for potential chemotherapeutic agents.

EGFR Kinase Inhibition

The compound’s derivatives have been investigated for their ability to inhibit EGFR kinase, which plays a crucial role in the signaling pathways of various cancers. One such derivative has shown inhibitory activity at a concentration of 2.05µM against A549 cancer cell lines, with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent .

properties

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;;/h1-5,7H,6,8-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSKFIWSQVRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Reactant of Route 3
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Reactant of Route 4
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Reactant of Route 5
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Reactant of Route 6
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride

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